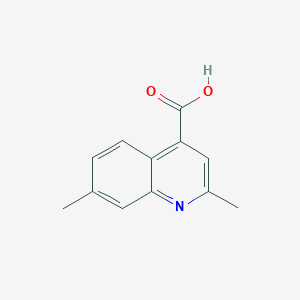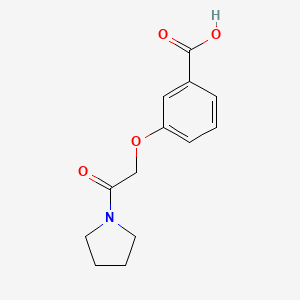![molecular formula C14H15N3 B1317943 [6-(2,3-ジヒドロ-1H-インドール-1-イル)-3-ピリジニル]-メタナミン CAS No. 953726-50-6](/img/structure/B1317943.png)
[6-(2,3-ジヒドロ-1H-インドール-1-イル)-3-ピリジニル]-メタナミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine is a heterocyclic compound that features both an indole and a pyridine ring
科学的研究の応用
[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders such as depression and anxiety.
Biological Research: The compound is used as a tool to study neurotransmitter pathways and receptor interactions.
Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.
Industrial Applications: The compound may be used in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes that contribute to their biological activities . The exact interaction and resulting changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting they may influence multiple biochemical pathways . The downstream effects would depend on the specific pathways affected.
Result of Action
Indole derivatives are known to have various biological activities, suggesting they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which can influence various biological activities . The compound’s indole moiety is known for its ability to participate in electrophilic substitution reactions, making it a versatile player in biochemical pathways . Additionally, the pyridine ring enhances its binding capabilities, allowing it to interact with enzymes involved in metabolic processes .
Cellular Effects
The effects of [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the synthesis of various proteins . Furthermore, its impact on cellular metabolism includes changes in the activity of metabolic enzymes and the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity . This binding can result in either inhibition or activation of the target molecules, depending on the context. For example, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis . Alternatively, it may activate a receptor by mimicking the natural ligand, triggering downstream signaling events . These interactions can lead to changes in gene expression, as the compound influences the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, maintaining its biological activity over extended periods . It can degrade under specific circumstances, leading to a loss of activity and potential changes in its effects on cells . Long-term studies have also revealed that the compound can have sustained effects on cellular processes, such as prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes dramatically at specific concentration levels . These findings highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For example, it may enhance the activity of enzymes involved in energy production, increasing the availability of ATP and other energy-rich molecules . Additionally, the compound’s interactions with cofactors can affect the efficiency of metabolic reactions, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Studies have shown that the compound can accumulate in certain tissues, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine is a key factor in its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it interacts with transcription factors and influences gene expression . Alternatively, it may be targeted to the mitochondria, affecting energy production and metabolic processes . The compound’s localization can also impact its stability and degradation, further influencing its biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Indole and Pyridine Rings: The indole and pyridine rings are coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks a halogenated pyridine derivative.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Indole-2,3-diones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted indole and pyridine derivatives, depending on the reagents used.
類似化合物との比較
Similar Compounds
[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanol: Similar structure but with a methanol group instead of methanamine.
[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-ethanamine: Similar structure but with an ethanamine group instead of methanamine.
[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-propylamine: Similar structure but with a propylamine group instead of methanamine.
Uniqueness
[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine is unique due to its specific combination of indole and pyridine rings, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for studying specific neurological pathways and developing targeted pharmaceutical agents.
特性
IUPAC Name |
[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-9-11-5-6-14(16-10-11)17-8-7-12-3-1-2-4-13(12)17/h1-6,10H,7-9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQONBFGUFWKYPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)




![[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1317910.png)

